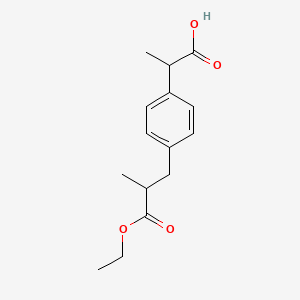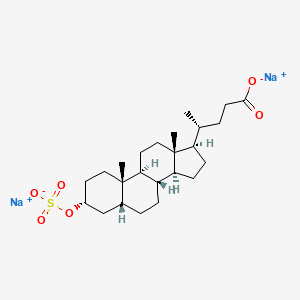
Lithocholic Sulfate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithocholic sulfate disodium salt, also known as lithocholic acid 3-sulfate disodium salt, is a metabolite of lithocholic acid, a secondary bile acid. It is primarily found in the bile duct and is known for its water solubility. The compound has a molecular formula of C24H38Na2O6S and a molecular weight of 500.6 g/mol .
Preparation Methods
The synthesis of lithocholic sulfate disodium salt involves the sulfation of lithocholic acid. The reaction typically requires lithocholic acid as the starting material, which undergoes sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then neutralized with sodium hydroxide to form the disodium salt .
Chemical Reactions Analysis
Lithocholic sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithocholic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating lithocholic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Lithocholic sulfate disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Research has shown its potential in studying liver diseases and its role in cholestasis.
Industry: It is used in the formulation of detergents and emulsifiers due to its surfactant properties .
Mechanism of Action
Lithocholic sulfate disodium salt exerts its effects by interacting with cellular membranes and proteins. It forms complexes with calcium ions, which can affect cellular signaling pathways. The compound also influences bile acid transport and metabolism, impacting liver function and bile secretion .
Comparison with Similar Compounds
Lithocholic sulfate disodium salt is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. Similar compounds include:
Cholic acid: A primary bile acid with hydroxyl groups instead of a sulfate group.
Deoxycholic acid: Another secondary bile acid with different hydroxylation patterns.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases
These compounds differ in their chemical structure and biological activity, making this compound a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C24H38Na2O6S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChI Key |
KFMFANFNCYFOLB-WLYWKNFRSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)

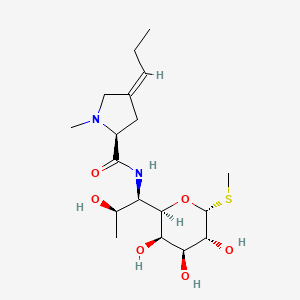

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
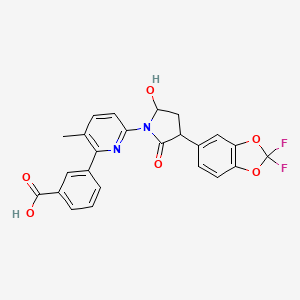
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
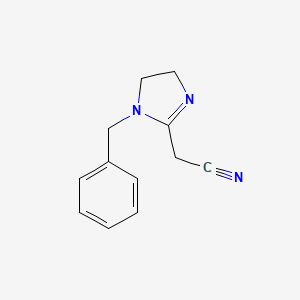
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
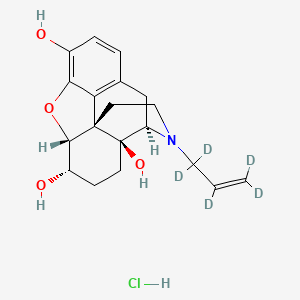


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
